molecular formula C17H20N2O2S B11797926 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11797926
M. Wt: 316.4 g/mol
InChI Key: AQEIBTGLWKWPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a compound that features a pyridine ring substituted with a methyl group and a tosylated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tosyl group and the pyrrolidine ring, which confer specific chemical and biological properties. The tosyl group enhances the compound’s stability, while the pyrrolidine ring contributes to its biological activity .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-14(2)9-10-18-16/h5-10,12,17H,3-4,11H2,1-2H3

InChI Key

AQEIBTGLWKWPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.